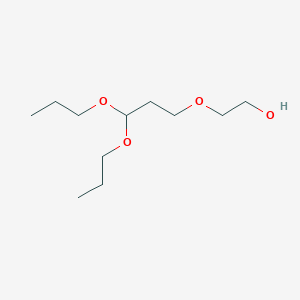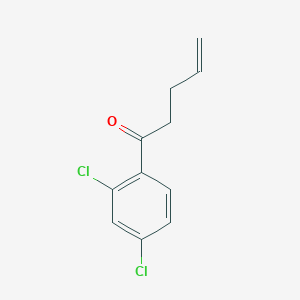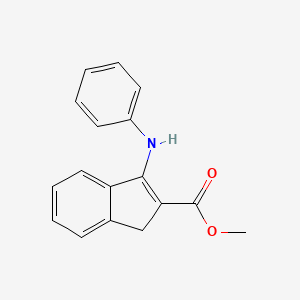
Methyl 3-anilino-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-anilino-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This compound features an indene core structure with an anilino group and a carboxylate ester, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-anilino-1H-indene-2-carboxylate typically involves the reaction of aniline with indene-2-carboxylic acid or its derivatives. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-anilino-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core or the anilino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-anilino-1H-indene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-anilino-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-anilino-1H-indene-3-carboxylate
- Methyl 3-anilino-2H-indene-1-carboxylate
- Methyl 3-anilino-1H-indole-2-carboxylate
Comparison: Methyl 3-anilino-1H-indene-2-carboxylate is unique due to its specific substitution pattern on the indene core. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the position of the anilino group and the carboxylate ester can influence the compound’s binding affinity to molecular targets and its overall stability .
Eigenschaften
CAS-Nummer |
90036-54-7 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
methyl 3-anilino-1H-indene-2-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-11-12-7-5-6-10-14(12)16(15)18-13-8-3-2-4-9-13/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
ITQZIKWOBJYPOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=CC=CC=C2C1)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


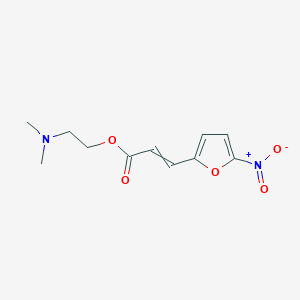

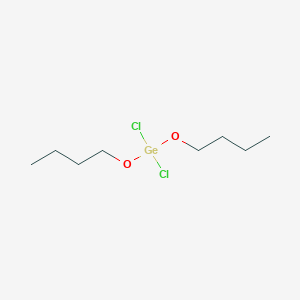
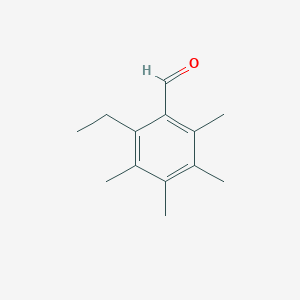
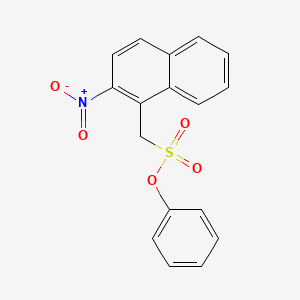

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
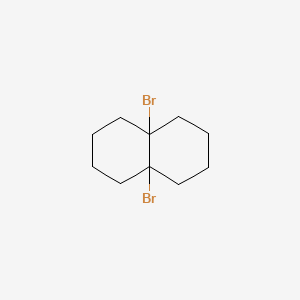

![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
